molecular formula C23H24N4O3 B3002262 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 899759-18-3

2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No. B3002262
CAS RN: 899759-18-3
M. Wt: 404.47
InChI Key: BLRBTOSYGXQWFA-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that incorporate various functional groups to achieve the desired biological activity. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety targets the human β3-adrenergic receptor (AR) agonists, which are of interest in treating obesity and type 2 diabetes . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic methods, indicating a structured approach to the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These analyses provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the angles between amide groups, which are crucial for understanding the compound's potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is often evaluated in the context of their biological activity. For instance, the agonistic activity of N-phenyl-(2-aminothiazol-4-yl)acetamides against the β3-AR suggests that these compounds can engage in specific chemical interactions with the receptor, leading to a biological response . Additionally, the cytotoxicity of novel acetamide derivatives against various cancer cell lines indicates that these compounds can undergo chemical reactions that affect cell viability .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide are crucial for their biological function. The solubility, stability, and hydrogen bonding potential, as observed in the crystal structures of related compounds, can influence their pharmacokinetic and pharmacodynamic profiles. For example, the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects the compound's solubility and potential interactions with biological molecules .

Scientific Research Applications

1. Pharmaceutical and Medicinal Chemistry

  • Pyridazino(4,5-b)indole-1-acetamide compounds, including structures similar to the specified molecule, have shown a variety of biological activities. They possess cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This highlights the compound's potential in pharmaceutical applications and drug synthesis (Habernickel, 2002).
  • N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been synthesized and evaluated for their agonistic activity against human β3-adrenergic receptor (AR), demonstrating potential in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).

2. Material and Industrial Chemistry

  • A comparative study of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and its analogs examined their roles as corrosion inhibitors for mild steel in sulfuric acid solutions, indicating applications in materials science and corrosion prevention (Nasser & Sathiq, 2017).
  • 2,5-Disubstituted 1,3,4-oxadiazole compounds, related structurally to the specified molecule, have been a focus due to their pharmacological activities. They have been studied for antimicrobial and hemolytic activity, showing potential in microbial control and possibly in creating safer, more effective antibacterial agents (Gul et al., 2017).

3. Enzyme and Receptor Study

  • Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), showing significant neuroprotective effects. This illustrates the compound's potential in studies related to neurodegenerative diseases and enzyme inhibition (Sameem et al., 2017).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-20-7-5-17(6-8-20)15-23(28)24-19-4-2-3-18(16-19)21-9-10-22(26-25-21)27-11-13-30-14-12-27/h2-10,16H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBTOSYGXQWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

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